

An In-depth Technical Guide to the Physicochemical Properties of Calcitriol Impurity C

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Compound of Interest

Compound Name: *Impurity C of Calcitriol*

Cat. No.: *B15542563*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Calcitriol Impurity C, a significant compound in the analytical chemistry of Calcitriol. This document details its identity, structural characteristics, and available physical data, alongside methodologies for its synthesis and analysis.

Introduction

Calcitriol, the biologically active form of Vitamin D3, is crucial for calcium homeostasis and bone metabolism. Its pharmaceutical formulations require stringent purity control. Calcitriol Impurity C is identified as the triazoline adduct of pre-Calcitriol, formed by a Diels-Alder reaction between pre-Calcitriol (the (6Z)-isomer of Calcitriol) and 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).^[1] PTAD is a derivatizing agent frequently used in the sensitive analysis of Vitamin D compounds by HPLC and LC-MS. Therefore, Impurity C is typically not a degradant found in the drug product but rather an artifact generated during specific analytical procedures. Understanding its properties is essential for accurate analytical method development and validation.

Physicochemical Properties

The physicochemical properties of Calcitriol Impurity C are summarized in the table below. The data is compiled from various chemical suppliers and databases.

Property	Value	Reference
Chemical Name	(6aR,7R,9aR)-11-[(3S,5R)-3,5-Dihydroxy-2-methylcyclohex-1-enyl]-7-[(1R)-5-hydroxy-1,5-dimethylhexyl]-6a-methyl-2-phenyl-5,6,6a,7,8,9,9a,11-octahydro-1H,4aH-cyclopenta[f][2][3][4]triazolo[1,2a]cinnoline-1,3(2H)-dione	[1]
Synonyms	Calcitriol EP Impurity C, Pre- Calcitriol Triazoline Adduct, pre-Calcitriol PTAD Adduct	[1]
Molecular Formula	C35H49N3O5	[1][5]
Molecular Weight	591.78 g/mol	[1][5]
CAS Number	86307-44-0	[1][5]
Appearance	White to off-white solid	[5]
Melting Point	>130 °C (decomposition)	
Solubility	Soluble in Methanol and DMSO. DMSO: 45 mg/mL (76.04 mM)	[1]
pKa	Data not available	
LogP (Predicted)	3.8 (Predicted using online software)	
Storage	2-8°C, protect from light. In solvent: -80°C for 6 months, -20°C for 1 month.	[5]

Spectral Data

Detailed spectral data such as ^1H NMR, ^{13}C NMR, Mass Spectrometry (MS), and Infrared (IR) are not publicly available but are typically provided by commercial suppliers upon purchase of a reference standard. The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the adduct.

Experimental Protocols

Synthesis and Isolation of Calcitriol Impurity C (pre-Calcitriol PTAD Adduct)

The formation of Calcitriol Impurity C is a result of a specific chemical reaction rather than a degradation pathway. The following protocol describes a general method for its synthesis for use as a reference standard.

Principle: Pre-Calcitriol, the 6Z-isomer of Calcitriol, undergoes a [4+2] cycloaddition (Diels-Alder reaction) with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD). This reaction is rapid and quantitative at room temperature. Pre-Calcitriol is in thermal equilibrium with Calcitriol.

Materials:

- Calcitriol standard
- 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)
- Acetonitrile (HPLC grade)
- Hexane (HPLC grade)
- Ethyl acetate (HPLC grade)
- Preparative HPLC system with a silica column

Procedure:

- Equilibration: Dissolve a known amount of Calcitriol in a suitable solvent (e.g., acetonitrile). Gently heat the solution (around 60-80°C) for a short period (e.g., 30-60 minutes) to increase

the proportion of the pre-Calcitriol isomer in the equilibrium mixture.

- **Derivatization:** Cool the solution to room temperature. Add a slight molar excess of PTAD solution in acetonitrile. The reaction is typically instantaneous, indicated by the disappearance of the pink color of the PTAD solution.
- **Purification:** The resulting mixture will contain the PTAD adducts of both Calcitriol and pre-Calcitriol. Isolate the pre-Calcitriol PTAD adduct (Calcitriol Impurity C) using preparative normal-phase HPLC. A mobile phase consisting of a hexane and ethyl acetate gradient on a silica column is commonly used for the separation of these isomers.
- **Characterization:** Collect the fraction corresponding to the pre-Calcitriol PTAD adduct. Evaporate the solvent under reduced pressure. Confirm the identity and purity of the isolated solid by spectroscopic techniques (NMR, MS, IR) and analytical HPLC.

Analytical Method for Calcitriol and Impurity C

The following is a representative HPLC method for the analysis of Calcitriol and its related impurities, including Impurity C.

Chromatographic Conditions:

- **Column:** C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μ m particle size).
- **Mobile Phase:** A gradient mixture of acetonitrile and water is commonly used. For LC-MS applications, a volatile buffer like formic acid or ammonium formate is added.
- **Flow Rate:** 1.0 mL/min.
- **Detection:** UV detection at 265 nm (for Calcitriol) and a different wavelength may be optimal for the PTAD adduct, though 265 nm can often be used. Diode array detection is preferred to monitor multiple wavelengths. For higher sensitivity and specificity, LC-MS/MS is employed.
- **Injection Volume:** 20 μ L.
- **Column Temperature:** 30°C.

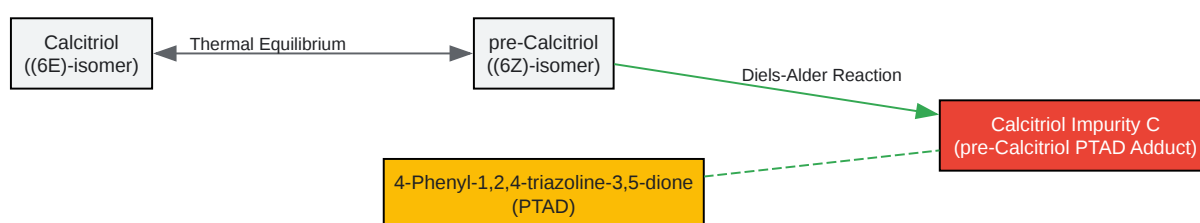
Sample Preparation:

- Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent.
- Filter the solution through a 0.45 μm filter before injection.

Formation Pathway and Biological Significance

Formation of Calcitriol Impurity C

Calcitriol Impurity C is not a product of natural degradation but a synthetic adduct formed during chemical analysis. The pathway involves the derivatization of pre-Calcitriol with PTAD.

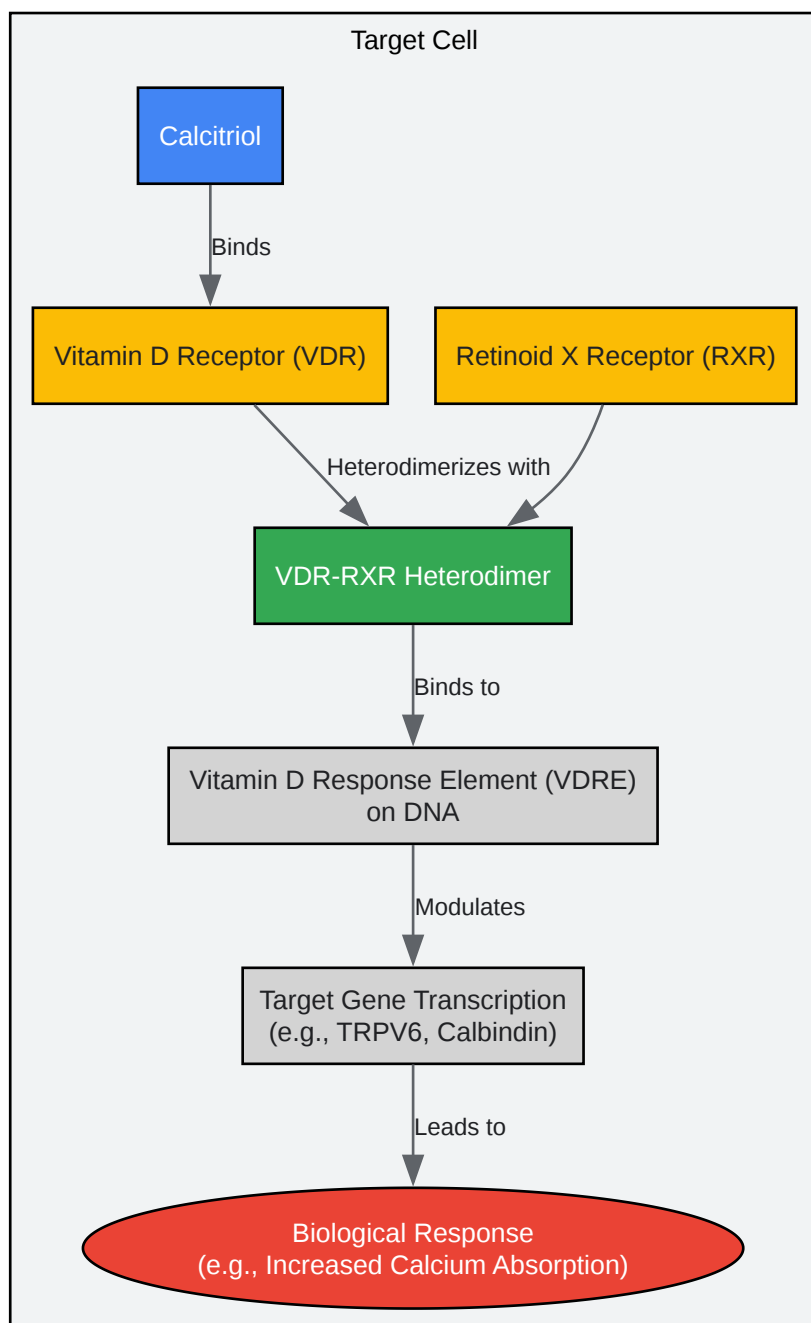


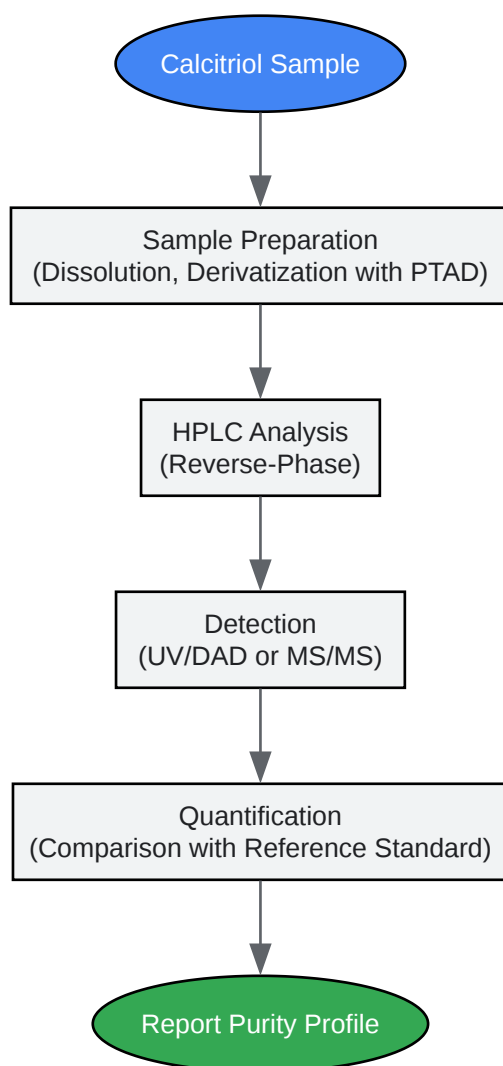
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Caption: Formation of Calcitriol Impurity C.

Calcitriol Signaling Pathway

Calcitriol exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor. This interaction modulates the expression of numerous genes involved in calcium and phosphate homeostasis, cell proliferation, and differentiation.





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